molecular formula C24H25N3O3S2 B2506063 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 683261-25-8

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2506063
CAS No.: 683261-25-8
M. Wt: 467.6
InChI Key: SMBZIDFSMVXZOP-UHFFFAOYSA-N
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Description

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the piperidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperidine ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with the naphthothiazole moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthothiazole moiety to the intermediate compound.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target compound under specific reaction conditions, such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
  • N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline

Uniqueness

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-22-20-5-3-2-4-17(20)8-11-21(22)31-24/h2-7,9-10,16H,8,11-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZIDFSMVXZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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